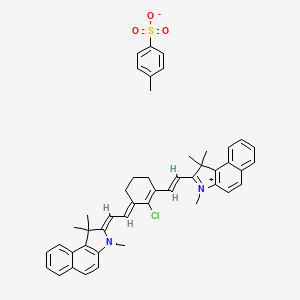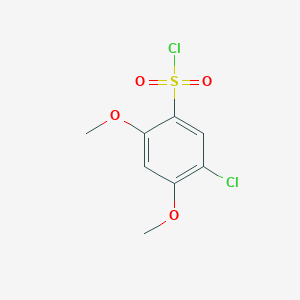
2-(3,5-Dimetilisoxazol-4-il)etanol
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)ethanol is a heterocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an ethanol group at position 4. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylisoxazol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is BRD4 , a protein that plays a crucial role in regulating gene expression . This compound exhibits potent inhibitory activity against BRD4 .
Mode of Action
2-(3,5-Dimethylisoxazol-4-yl)ethanol interacts with BRD4, potentially interfering with its function . The exact nature of this interaction and the resulting changes are still under investigation.
Result of Action
It has been observed to exhibit potent inhibitory activity against brd4 , which suggests it may have significant impacts on cellular processes regulated by this protein.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol typically involves the cycloaddition reaction of alkynes with nitrile oxides. One common method is the [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . This reaction proceeds under mild conditions and provides a regioselective route to the desired isoxazole derivative.
Industrial Production Methods
Industrial production of 2-(3,5-Dimethylisoxazol-4-yl)ethanol may involve similar synthetic routes but on a larger scale. The process typically includes the preparation of nitrile oxides and their subsequent reaction with alkynes under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The methyl groups on the isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde or 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.
Reduction: Formation of 2-(3,5-Dimethylisoxazol-4-yl)ethylamine.
Substitution: Formation of halogenated or nitro-substituted derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanol.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethylisoxazol-4-yl)methanol
- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid
- 2-(3,5-Dimethylisoxazol-4-yl)ethylamine
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)ethanol is unique due to the presence of both the isoxazole ring and the ethanol group. This combination allows for diverse chemical reactivity and potential biological activity. The compound’s ability to mimic acetyl-lysine motifs and interact with bromodomains sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSACOUKYXVIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509253 | |
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-34-9 | |
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)











